molecular formula C16H14F3NO B1329122 4-(2,3-Dihydro-1H-inden-5-yloxy)-3-(trifluoromethyl)phenylamine CAS No. 946784-24-3

4-(2,3-Dihydro-1H-inden-5-yloxy)-3-(trifluoromethyl)phenylamine

Cat. No. B1329122
M. Wt: 293.28 g/mol
InChI Key: WNOTUGCTMKTISZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-Dihydro-1H-inden-5-yloxy)-3-(trifluoromethyl)phenylamine (abbreviated as 4-DIFPA) is a synthetic compound that has been studied for its potential applications in various scientific fields. It is a member of the indanone family, a group of compounds with diverse chemical properties. 4-DIFPA is a versatile compound, with a wide range of applications, including in organic synthesis, medicinal chemistry and drug development.

Scientific Research Applications

Dopamine Receptor Ligands

  • Synthesis and Dopamine Receptor Affinity : Enantiomeric pairs of trans-2-amino-6-hydroxy and trans-2-amino-5-hydroxy derivatives, which are structurally related to 4-(2,3-Dihydro-1H-inden-5-yloxy)-3-(trifluoromethyl)phenylamine, have been synthesized and evaluated for their affinity at dopamine D1 and D2 receptors. They displayed nanomolar range affinity and were identified as central D1 agonists in behavioral studies on rats (Claudi et al., 1996).

Cancer Research

  • Synthesis of Nilotinib : In the synthesis of Nilotinib, a cancer treatment drug, 5-bromo-3-(trifluoromethyl)phenylamine, a compound structurally related to 4-(2,3-Dihydro-1H-inden-5-yloxy)-3-(trifluoromethyl)phenylamine, was used as a key intermediate (Wang Cong-zhan, 2009).

Two-Photon Fluorescence Imaging

  • Star-Shaped Glycosylated Conjugated Oligomer : A star-shaped glycosylated conjugated oligomer, structurally similar to 4-(2,3-Dihydro-1H-inden-5-yloxy)-3-(trifluoromethyl)phenylamine, was synthesized for two-photon fluorescence imaging of live cells, demonstrating its potential in biomedical imaging applications (Wang et al., 2011).

Synthesis of Novel Compounds

  • Domino Reactions in Water : The compound was used in the synthesis of novel spiro dihydro-2′H-[indene-2,3′-thiophen]-1(3H)-ones with three contiguous stereocenters via domino reactions in water, highlighting its utility in organic synthesis (Kumar et al., 2013).
  • Antihyperglycemic Agents : Related compounds have been synthesized and evaluated for their potential as antihyperglycemic agents in diabetic mice models, demonstrating its relevance in diabetes research (Kees et al., 1996).

Material Science

  • Novel Polyimides : The synthesis of new fluorine-containing polyimides using fluorinated aromatic diamine monomers, closely related to 4-(2,3-Dihydro-1H-inden-5-yloxy)-3-(trifluoromethyl)phenylamine, showcases its application in developing advanced materials with desirable thermal and mechanical properties (Yin et al., 2005).

Neuropharmacology

  • Neurokinin-1 Receptor Antagonist : A compound structurally akin to 4-(2,3-Dihydro-1H-inden-5-yloxy)-3-(trifluoromethyl)phenylamine was used in developing an orally active neurokinin-1 receptor antagonist, indicating its relevance in neuropharmacological research (Harrison et al., 2001).

properties

IUPAC Name

4-(2,3-dihydro-1H-inden-5-yloxy)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO/c17-16(18,19)14-9-12(20)5-7-15(14)21-13-6-4-10-2-1-3-11(10)8-13/h4-9H,1-3,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOTUGCTMKTISZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OC3=C(C=C(C=C3)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-Dihydro-1H-inden-5-yloxy)-3-(trifluoromethyl)phenylamine

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